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Introduction
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone, derived from pro-

opiomelanocortin (POMC), that plays a central role in the hypothalamic-pituitary-adrenal (HPA)

axis.[1][2][3][4] Its primary function is to stimulate the adrenal cortex to produce and secrete

glucocorticoids, such as cortisol.[5] The biological activity of ACTH is mediated through its

interaction with the melanocortin-2 receptor (MC2R), a G protein-coupled receptor (GPCR).

The peptide fragment ACTH (11-24) is a crucial tool in endocrinology and cell biology research,

primarily utilized for its antagonistic properties at the MC2R. These application notes provide an

overview of the use of ACTH (11-24) in cell culture, including its mechanism of action, and

detailed protocols for its application in key experiments.

Mechanism of Action
ACTH (11-24) is widely recognized as a competitive antagonist of the ACTH receptor (MC2R).

While the full-length ACTH (1-39) and its active fragment ACTH (1-24) bind to MC2R and

activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), ACTH (11-
24) can bind to the receptor without initiating a significant downstream signaling cascade. This

binding competitively inhibits the binding of endogenous ACTH, thereby blocking its

steroidogenic and other cellular effects.
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However, the action of ACTH (11-24) can be complex. Some studies have reported that at high

concentrations, it may elicit a submaximal steroidogenic response or even potentiate the

effects of ACTH (1-39) under certain conditions. This suggests that its effects can be cell-type

and context-dependent. The primary signaling pathway inhibited by ACTH (11-24) is the Gs-

adenylyl cyclase-cAMP-PKA pathway. By blocking this pathway, ACTH (11-24) can inhibit the

transcription of steroidogenic genes and the acute production of steroids.

Signaling Pathways
The primary signaling pathway influenced by ACTH (11-24) is the ACTH-MC2R signaling

cascade. A simplified representation of this pathway and the inhibitory action of ACTH (11-24)
is depicted below.
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Caption: ACTH (11-24) competitively antagonizes the MC2R, blocking ACTH-induced

signaling.

Applications in Cell Culture
Inhibition of Steroidogenesis
A primary application of ACTH (11-24) is to study the mechanisms of steroid hormone

production by competitively inhibiting the effects of ACTH. This is particularly useful in adrenal

cell lines such as the mouse Y1 and human NCI-H295R cells.

Experimental Summary:

Cell Line Treatment Endpoint
Expected
Outcome

Reference

Bovine Adrenal

Cells

ACTH (1-24) +

ACTH (11-24)
Cortisol Release

Inhibition of

ACTH (1-24)-

induced cortisol

release

Rat Adrenal Cells
ACTH (1-39) +

ACTH (11-24)

Corticosterone

Production

Inhibition of

ACTH (1-39)-

induced

corticosterone

production

Human Adrenal

Cells

ACTH (10 nM) +

ACTH (11-24)

Cortisol & DHEA-

S Production

Attenuation of

ACTH-induced

steroid

production

Investigating MC2R Function and Signaling
ACTH (11-24) is instrumental in dissecting the signaling pathways downstream of MC2R. It can

be used in cells endogenously expressing MC2R or in heterologous expression systems like

HEK293 or HeLa cells transfected with MC2R.

Experimental Summary:
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Cell Line Treatment Endpoint
Expected
Outcome

Reference

HEK293-MC2R
ACTH (1-39) +

ACTH (11-24)

cAMP

Accumulation

Inhibition of

ACTH-induced

cAMP production

HeLa-MC2R
ACTH (1-39) +

ACTH (11-24)

Competitive

Binding

Displacement of

radiolabeled

ACTH binding

Studying Cell Proliferation and Growth
ACTH can have dual effects on adrenal cell proliferation, sometimes inhibiting and other times

promoting growth. ACTH (11-24) can be used to investigate the role of MC2R activation in

these processes. In bovine adrenocortical cells, chronic exposure to ACTH (1-39) leads to

desensitization of its growth-inhibitory effects, a phenomenon not induced by ACTH (11-24).

Experimental Summary:

Cell Line Treatment Endpoint
Expected
Outcome

Reference

Bovine

Adrenocortical

Cells

ACTH (11-24) DNA Synthesis
No inhibition of

DNA synthesis

Y1

Adrenocortical

Cells

ACTH + FGF2 +

ACTH (11-24)
Cell Proliferation

Reversal of

ACTH-mediated

effects on FGF2-

induced

proliferation

Modulation of Cytokine Release
ACTH can modulate the release of cytokines from various cell types, including immune cells

and adrenal cells themselves. ACTH (11-24) can be employed to determine if these effects are
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MC2R-mediated. For instance, ACTH can stimulate the release of IL-6 from adrenal zona

glomerulosa cells.

Experimental Summary:

Cell Line Treatment Endpoint
Expected
Outcome

Reference

Rat Adrenal

Zona

Glomerulosa

Cells

ACTH + ACTH

(11-24)
IL-6 Release

Inhibition of

ACTH-induced

IL-6 release

Human

Macrophages

LPS + ACTH +

ACTH (11-24)

Cytokine Profile

(e.g., TNF-α, IL-

10)

Reversal of

ACTH-mediated

changes in

cytokine

secretion

Experimental Protocols
Protocol 1: Inhibition of ACTH-Induced Steroidogenesis
in NCI-H295R Cells
This protocol describes a method to assess the antagonistic effect of ACTH (11-24) on ACTH-

induced cortisol production in the human adrenocortical cell line NCI-H295R.

Materials:

NCI-H295R cells (ATCC CRL-2128)

DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin

ACTH (1-24) or ACTH (1-39)

ACTH (11-24)
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Phosphate Buffered Saline (PBS)

24-well cell culture plates

Cortisol ELISA kit

Procedure:

Cell Seeding: Seed NCI-H295R cells in 24-well plates at a density of 2 x 10^5 cells/well in

complete medium.

Cell Culture: Culture the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2

to allow for adherence and growth.

Serum Starvation: After 48 hours, replace the medium with serum-free DMEM/F12 and

incubate for 24 hours.

Treatment:

Prepare treatment solutions in serum-free medium:

Vehicle control (medium only)

ACTH (1-24) or (1-39) at a final concentration of 10 nM.

ACTH (11-24) at various concentrations (e.g., 10 nM, 100 nM, 1 µM).

Co-treatment of ACTH (10 nM) with varying concentrations of ACTH (11-24).

Remove the serum-free medium and add 500 µL of the respective treatment solutions to

each well.

Incubation: Incubate the plates for 24-48 hours at 37°C.

Sample Collection: Collect the cell culture supernatant from each well and store at -20°C

until analysis.
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Cortisol Measurement: Quantify the cortisol concentration in the supernatants using a

cortisol ELISA kit according to the manufacturer's instructions.

Data Analysis: Normalize cortisol concentrations to the total protein content per well, if

desired. Plot the cortisol concentration against the treatment conditions.
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Steroidogenesis Inhibition Assay Workflow

Seed NCI-H295R cells
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Caption: Workflow for assessing ACTH (11-24) inhibition of steroidogenesis.
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Protocol 2: Measurement of cAMP Inhibition in HEK293
Cells Expressing MC2R
This protocol details a method to measure the inhibition of ACTH-induced cAMP accumulation

by ACTH (11-24) in a heterologous expression system.

Materials:

HEK293 cells

Expression plasmids for human MC2R and its accessory protein MRAP

Transfection reagent (e.g., Lipofectamine)

DMEM with 10% FBS and 1% Penicillin-Streptomycin

ACTH (1-39)

ACTH (11-24)

IBMX (3-isobutyl-1-methylxanthine)

cAMP ELISA kit

6-well cell culture plates

Procedure:

Cell Seeding and Transfection: Seed HEK293 cells in 6-well plates. Co-transfect the cells

with MC2R and MRAP expression plasmids using a suitable transfection reagent according

to the manufacturer's protocol.

Cell Culture: Culture the transfected cells for 24 hours at 37°C.

Pre-treatment:

Wash the cells with PBS.
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Pre-incubate the cells in serum-free DMEM containing 0.5 mM IBMX for 30 minutes at

37°C. IBMX is a phosphodiesterase inhibitor that prevents cAMP degradation.

Treatment:

Prepare treatment solutions in serum-free DMEM with 0.5 mM IBMX:

Vehicle control

ACTH (1-39) at a final concentration of 10 nM.

ACTH (11-24) at various concentrations (e.g., 100 nM, 1 µM).

Co-treatment of ACTH (10 nM) with varying concentrations of ACTH (11-24).

Add the treatment solutions to the cells and incubate for 20 minutes at 37°C.

Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP

ELISA kit.

cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using

the cAMP ELISA kit following the manufacturer's instructions.

Data Analysis: Express cAMP levels as a percentage of the maximal response to ACTH (1-

39) alone.
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cAMP Inhibition Assay Workflow

Transfect HEK293 with MC2R/MRAP

Culture for 24h

Pre-treat with IBMX

Treat with ACTH and/or ACTH (11-24)

Lyse cells

Measure cAMP by ELISA

Analyze data
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Caption: Workflow for the cAMP inhibition assay using ACTH (11-24).

Protocol 3: Macrophage Cytokine Release Assay
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This protocol outlines a method to investigate the effect of ACTH (11-24) on ACTH-modulated

cytokine release from macrophages.

Materials:

Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1

differentiated with PMA)

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

Lipopolysaccharide (LPS)

ACTH (1-39)

ACTH (11-24)

96-well cell culture plates

ELISA kits for relevant cytokines (e.g., TNF-α, IL-6, IL-10)

Procedure:

Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and

allow them to adhere overnight.

Treatment:

Prepare treatment solutions in complete medium:

Vehicle control

LPS (100 ng/mL) to induce an inflammatory response.

LPS + ACTH (1-39) (e.g., 100 nM).

LPS + ACTH (1-39) + ACTH (11-24) (at various concentrations).

Replace the existing medium with the treatment solutions.
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Incubation: Incubate the cells for 24 hours at 37°C.

Sample Collection: Collect the cell culture supernatants.

Cytokine Measurement: Measure the concentrations of the cytokines of interest in the

supernatants using specific ELISA kits.

Data Analysis: Compare the cytokine levels across the different treatment groups.

Concluding Remarks
ACTH (11-24) is an invaluable research tool for investigating the physiology and

pathophysiology of the adrenal cortex and the broader functions of the melanocortin system. Its

primary role as an MC2R antagonist allows for the specific interrogation of ACTH-mediated

signaling pathways in a variety of in vitro models. The protocols provided herein offer a

foundation for utilizing ACTH (11-24) to explore its effects on steroidogenesis, intracellular

signaling, and immune modulation. Researchers should optimize concentrations and

incubation times based on their specific cell type and experimental objectives.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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